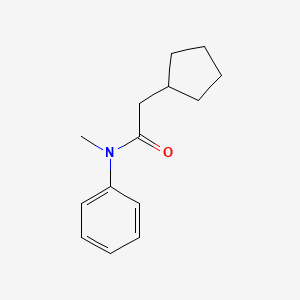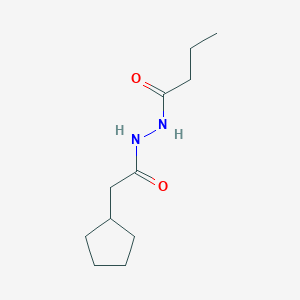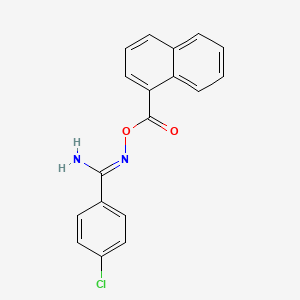
1,4-bis(cyclopentylacetyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-bis(cyclopentylacetyl)piperazine, commonly known as CP 47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic properties. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. CP 47,497 has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.
Mechanism of Action
CP 47,497 is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. It binds to the receptor and activates the G protein signaling pathway, leading to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase. This results in the modulation of various signaling pathways and the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
CP 47,497 has been shown to modulate various signaling pathways, including the G protein signaling pathway, the mitogen-activated protein kinase pathway, and the cyclic adenosine monophosphate pathway. It has also been shown to regulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. CP 47,497 has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in various animal models.
Advantages and Limitations for Lab Experiments
CP 47,497 has several advantages for lab experiments, including its potency, selectivity, and stability. However, its use is limited by its potential toxicity and the lack of standardized protocols for its use in lab experiments.
Future Directions
There are several future directions for the study of CP 47,497, including the development of more selective agonists and antagonists of the CB1 receptor, the investigation of its potential use in the treatment of various diseases, and the exploration of its potential as a tool for studying the endocannabinoid system.
Synthesis Methods
CP 47,497 has been synthesized using different methods, including the reaction of piperazine with cyclopentanone and acetic anhydride, and the reaction of piperazine with cyclopentanone and cyclopentanecarboxylic acid. The purity and yield of the synthesized compound depend on the reaction conditions and the quality of the starting materials.
Scientific Research Applications
CP 47,497 has been extensively studied for its potential therapeutic properties, including its analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases, including multiple sclerosis, Huntington's disease, and Alzheimer's disease.
properties
IUPAC Name |
2-cyclopentyl-1-[4-(2-cyclopentylacetyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c21-17(13-15-5-1-2-6-15)19-9-11-20(12-10-19)18(22)14-16-7-3-4-8-16/h15-16H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKOOYFQQVFICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)C(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Piperazine-1,4-diylbis(2-cyclopentylethanone) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)

![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)





![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)


![methyl 2-{[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B5914803.png)
